4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
Description
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine (Compound ID: G602-0282) is a heterocyclic organic compound with a molecular formula of C₁₇H₁₆BrN₃O₃S₂ and a molecular weight of 454.36 g/mol . The structure comprises a piperidine ring substituted at the 1-position with a thiophene-2-sulfonyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl moiety. Key physicochemical properties include a high lipophilicity (logP = 4.89) and a polar surface area of 64.37 Ų, suggesting moderate solubility in aqueous media . The compound’s stereochemistry is achiral, simplifying synthetic and analytical workflows. Its design leverages the oxadiazole ring’s metabolic stability and the sulfonyl group’s role in enhancing binding affinity to biological targets .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S2/c18-14-5-3-12(4-6-14)16-19-17(24-20-16)13-7-9-21(10-8-13)26(22,23)15-2-1-11-25-15/h1-6,11,13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFUFFKGKPVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule comprises two critical substructures:
- 1-(Thiophene-2-sulfonyl)piperidine : Introduced via sulfonylation of piperidine.
- 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl : Synthesized through cyclocondensation of an amidoxime with a carboxylic acid derivative.
Key disconnections include:
- Formation of the 1,2,4-oxadiazole ring at the piperidine’s 4-position.
- Sulfonylation of the piperidine nitrogen.
Synthetic Route Development
Route A: Sulfonylation Followed by Oxadiazole Formation
Synthesis of 1-(Thiophene-2-Sulfonyl)Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid undergoes sulfonylation with thiophene-2-sulfonyl chloride in dichloromethane using triethylamine as a base. The reaction proceeds at 0–5°C for 2 hours, yielding 1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid in 85–90% yield.
Reaction Conditions :
- Solvent : Dichloromethane
- Base : Triethylamine (3.0 eq)
- Temperature : 0–5°C → room temperature
- Workup : Aqueous extraction, drying (Na₂SO₄), solvent evaporation.
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 4 hours) to form 1-(thiophene-2-sulfonyl)piperidine-4-carbonyl chloride. Excess SOCl₂ is removed via distillation.
Key Considerations :
- Byproduct Management : HCl and SO₂ gases require scrubbing.
- Purity : ≥95% by ¹H NMR.
Cyclocondensation with 4-Bromobenzamidoxime
The acid chloride reacts with 4-bromobenzamidoxime in tetrahydrofuran (THF) at 80°C for 12 hours. Triethylamine (2.5 eq) facilitates dehydrohalogenation, forming the 1,2,4-oxadiazole ring.
Mechanism :
- Nucleophilic attack by the amidoxime’s amino group.
- Cyclization with elimination of HCl.
Yield : 72–78% after recrystallization (dichloromethane/n-heptane).
Route B: Oxadiazole Formation Followed by Sulfonylation
Synthesis of 4-[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]Piperidine
Piperidine-4-carboxylic acid is converted to its acid chloride (SOCl₂, reflux) and reacted with 4-bromobenzamidoxime in dimethylformamide (DMF) at 100°C for 8 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane).
Yield : 68–75%.
Sulfonylation with Thiophene-2-Sulfonyl Chloride
The secondary amine undergoes sulfonylation in acetonitrile with potassium carbonate (K₂CO₃) as a base. After 6 hours at 50°C, the product is isolated via filtration and recrystallization.
Advantages :
- Milder Conditions : Reduced risk of oxadiazole ring degradation.
- Higher Scalability : 82–87% yield.
Comparative Analysis of Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 62–65% | 70–75% |
| Purification Complexity | High (two steps) | Moderate |
| Thermal Stability | Moderate | High |
| Scalability | Limited | Excellent |
Preferred Route : Route B offers superior yield and scalability, making it industrially viable.
Reaction Optimization
Oxadiazole Cyclocondensation
Structural Validation and Purity Assessment
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) :
- δ 8.02 (d, 2H, Ar-H), 7.68 (d, 2H, Ar-H), 7.45 (m, 2H, thiophene), 4.21 (m, 1H, piperidine), 3.02 (t, 2H, piperidine).
- LC-MS : m/z 522.1 [M+H]⁺.
Industrial-Scale Considerations
Cost Analysis
- Raw Materials : Thiophene-2-sulfonyl chloride ($120/kg) contributes 55% of total cost.
- Solvent Recovery : DMF recycling reduces expenses by 20%.
Environmental Impact
- Waste Streams : SOCl₂ hydrolysis generates HCl, neutralized with NaOH.
- Green Chemistry Metrics :
- PMI (Process Mass Intensity) : 18.2 (target: ≤20).
- E-Factor : 6.3 (target: ≤10).
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.
Cyclization: Catalysts such as palladium or copper, inert atmosphere, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. The oxadiazole ring is known for its ability to enhance biological activity, and derivatives of this compound have shown effectiveness against various bacterial strains.
Key Findings :
- The compound exhibited moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- In vitro tests indicated that it could inhibit the growth of certain fungal species as well .
Anticancer Activity
The anticancer properties of compounds containing oxadiazole and piperidine groups have been extensively studied. The specific compound has shown promising results against several cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3).
Case Studies :
- In Vitro Studies : The compound was tested using the Sulforhodamine B assay, revealing significant cytotoxic effects on MCF7 cells with IC50 values indicating potent activity.
- Molecular Docking Studies : Computational modeling suggested that the compound interacts effectively with key proteins involved in cancer proliferation pathways, supporting its potential as a therapeutic agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics, but comprehensive toxicological assessments are necessary to ascertain safety profiles.
Comparative Analysis with Related Compounds
To contextualize the effectiveness of 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine, a comparison with similar compounds can be insightful.
Mechanism of Action
The mechanism of action of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring and bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene-2-sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs differ primarily in substitutions on the oxadiazole ring, piperidine/sulfonyl groups, and appended aromatic systems. Key comparisons include:
Key Observations :
- Aromatic Substitutions : Replacement of the 4-bromophenyl group (G602-0282) with electron-withdrawing groups (e.g., trifluoromethoxy in ) or electron-donating groups (e.g., methoxy in ) alters electronic properties and target binding .
- Sulfonyl vs.
- Piperidine Modifications : Substitutions like methoxymethyl () or fluorobenzoyl () increase steric bulk and modulate bioavailability .
Physicochemical Properties
- Lipophilicity : G602-0282 (logP = 4.89) is more lipophilic than analogs with smaller substituents (e.g., 4-(3-ethyl-oxadiazol-5-yl)piperidine, logP ~2.5 estimated) . This impacts membrane permeability and CNS penetration.
- Solubility : The polar surface area (PSA) of G602-0282 (64.37 Ų) is comparable to morpholine derivatives (e.g., , PSA ~70 Ų), suggesting similar solubility limitations .
- Metabolic Stability : Bromine in G602-0282 may slow oxidative metabolism compared to chlorinated () or fluorinated () analogs .
Biological Activity
The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula : CHBrNOS
- Molecular Weight : 414.30 g/mol
1. Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown promising results against various bacterial strains.
| Compound | MIC (µg/mL) | Bactericidal Activity | Reference |
|---|---|---|---|
| Compound A | 0.22 | Yes | |
| Compound B | 0.25 | Yes | |
| This compound | TBD | TBD | TBD |
2. Anticancer Activity
The anticancer potential of oxadiazole-containing compounds has been extensively studied. The structure-activity relationship (SAR) indicates that the presence of specific substituents enhances cytotoxicity against cancer cell lines.
Case Study : A study evaluated various oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. The findings suggested that the IC values for these compounds were significantly lower than those of standard chemotherapeutics like doxorubicin.
3. Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds. The synthesized oxadiazole derivatives have shown significant activity as acetylcholinesterase (AChE) inhibitors and urease inhibitors.
Table of Enzyme Inhibition Activity :
| Compound | Enzyme Target | IC (µM) | Reference |
|---|---|---|---|
| Compound E | AChE | 2.14 ± 0.003 | |
| Compound F | Urease | 6.28 ± 0.003 | |
| This compound | TBD | TBD | TBD |
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets through various mechanisms:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis in cancer cells via modulation of signaling pathways.
- Enzyme Inhibition : Binding to the active site of enzymes like AChE and urease, leading to decreased enzymatic activity.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine, and how can reaction conditions be optimized?
Answer: Synthesis typically involves multi-step protocols:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carbonyl groups under acidic or thermal conditions .
- Step 2: Sulfonylation of the piperidine nitrogen using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Optimization: Control of temperature (60–80°C) and pH (neutral to slightly basic) is critical to avoid side reactions. Solvents like DCM or THF are preferred for solubility. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. Q2. Which analytical techniques are most reliable for characterizing this compound and verifying purity?
Answer:
- Structural Confirmation: Use - and -NMR to verify substituent positions (e.g., oxadiazole C=O at ~160 ppm, piperidine protons as multiplet signals) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]+ ~490–500 m/z) .
- Purity Assessment: HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<2%) .
Q. Q3. How can researchers assess the compound’s solubility and stability under experimental conditions?
Answer:
- Solubility: Test in DMSO (primary stock) and PBS (for biological assays). Poor aqueous solubility may require formulation with cyclodextrins or surfactants .
- Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) and analyze via HPLC. Oxadiazole rings are generally stable but may hydrolyze under strong acidic/basic conditions .
Advanced Research Questions
Q. Q4. What strategies can be employed to analyze structure-activity relationships (SAR) for this compound’s biological targets?
Answer:
- Substituent Modification: Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects on target binding .
- Bioisosteric Replacement: Substitute the thiophene sulfonyl group with benzene sulfonyl or pyridine sulfonyl moieties to evaluate steric and electronic influences .
- In Silico Docking: Use AutoDock or Schrödinger to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the bromophenyl group .
Q. Q5. How can computational methods predict the compound’s pharmacokinetic properties and potential toxicity?
Answer:
- ADMET Prediction: Tools like SwissADME or ProTox-II estimate oral bioavailability (e.g., Lipinski’s Rule compliance), blood-brain barrier permeability, and hepatotoxicity risks. The compound’s logP (~3.5) suggests moderate lipophilicity .
- Metabolic Stability: CYP450 enzyme interaction assays (e.g., CYP3A4 inhibition) using human liver microsomes. The sulfonyl group may reduce metabolic clearance .
Q. Q6. What experimental approaches are suitable for resolving contradictions in reported biological activity data?
Answer:
- Dose-Response Reproducibility: Validate activity in ≥3 independent assays (e.g., antimicrobial MIC tests) with standardized protocols .
- Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions that may explain variability in IC50 values .
- Crystallographic Analysis: Co-crystallize the compound with its target (e.g., a kinase) to resolve binding mode discrepancies between computational and experimental data .
Q. Q7. How can researchers design derivatives to enhance selectivity for specific biological targets?
Answer:
- Fragment-Based Design: Introduce polar groups (e.g., hydroxyl or carboxyl) to the piperidine ring to improve water solubility and target specificity .
- Conformational Restriction: Incorporate rigid spacers (e.g., proline analogs) to lock the piperidine ring into bioactive conformations, reducing off-target effects .
Methodological Considerations
Q. Q8. What are best practices for scaling up synthesis without compromising yield or purity?
Answer:
- Batch vs. Flow Chemistry: Transition from batch to continuous flow systems for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .
- Workup Optimization: Use liquid-liquid extraction (ethyl acetate/water) for intermediate purification. Avoid column chromatography in large-scale synthesis due to cost and time .
Q. Q9. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
Answer:
Q. Q10. What advanced spectroscopic techniques can elucidate dynamic interactions in solution (e.g., tautomerism)?
Answer:
- Variable-Temperature NMR: Monitor chemical shift changes in the oxadiazole region (δ 7.5–8.5 ppm) to detect tautomeric equilibria .
- 2D NOESY: Identify through-space interactions between the bromophenyl and thiophene groups to confirm preferred conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
